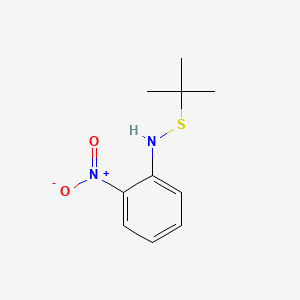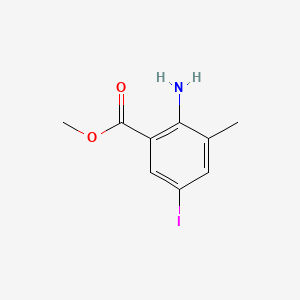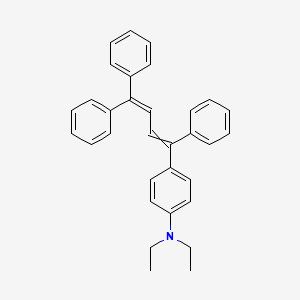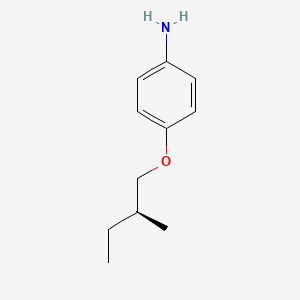
(S)-4-(2-Methyl-butoxy)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(2-Methyl-butoxy)-phenylamine is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as MBPA, and it is a chiral amine that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is synthesized using a specific method, and it has been found to have unique biochemical and physiological effects that make it a promising candidate for future research.
Wirkmechanismus
The exact mechanism of action of (S)-4-(2-Methyl-butoxy)-phenylamine is not fully understood. However, it is believed to work by inhibiting the production of certain enzymes and proteins that are involved in inflammation and pain. It may also work by interacting with specific receptors in the nervous system that are involved in pain perception.
Biochemische Und Physiologische Effekte
Studies have shown that (S)-4-(2-Methyl-butoxy)-phenylamine has a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, making it a promising candidate for the development of new drugs for the treatment of inflammatory and painful conditions. It has also been found to have insecticidal properties, making it a potential candidate for use in pest control.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (S)-4-(2-Methyl-butoxy)-phenylamine is its potent anti-inflammatory and analgesic properties. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory and painful conditions. However, one of the limitations of the compound is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on (S)-4-(2-Methyl-butoxy)-phenylamine. One area of interest is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another area of interest is the development of new insecticides based on the compound's insecticidal properties. Additionally, the compound's unique properties make it a promising candidate for use in materials science, and research in this area is also likely to continue in the future.
Synthesemethoden
The synthesis of (S)-4-(2-Methyl-butoxy)-phenylamine involves a series of chemical reactions that are carried out under specific conditions. The process starts with the reaction of 2-methyl-1-butanol with sodium hydride to produce 2-methyl-1-butylsodium. This is then reacted with 4-nitrophenyl chloride to produce 4-nitrophenyl-2-methyl-1-butyl ether. The final step involves the reduction of the nitro group to an amine using a suitable reducing agent. The resulting product is (S)-4-(2-Methyl-butoxy)-phenylamine.
Wissenschaftliche Forschungsanwendungen
(S)-4-(2-Methyl-butoxy)-phenylamine has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, it has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In agrochemicals, it has been found to have insecticidal properties that can be used to control pests. In materials science, it has been found to have unique properties that make it suitable for use in the production of polymers and other materials.
Eigenschaften
IUPAC Name |
4-[(2S)-2-methylbutoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROCLXOXZQSXQJ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)COC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(2-Methyl-butoxy)-phenylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


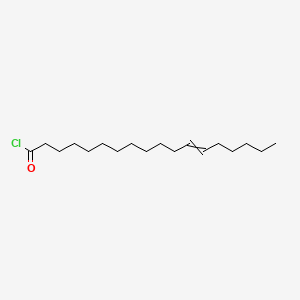
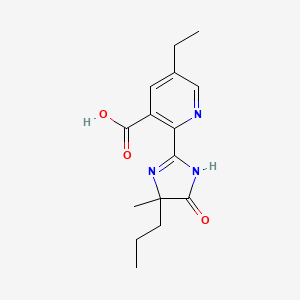
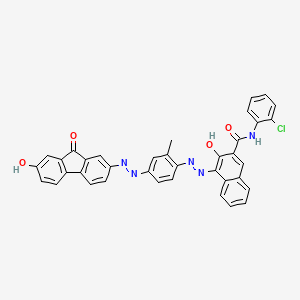
![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)
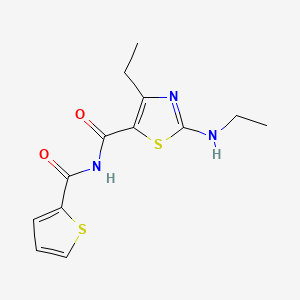
![1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride](/img/structure/B570312.png)
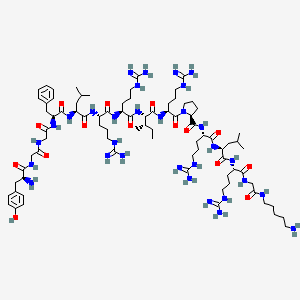
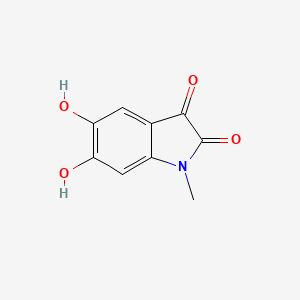
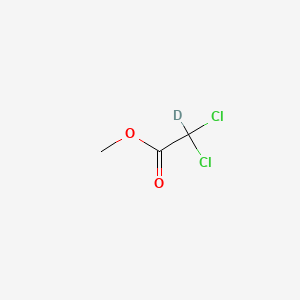
![3-(Propan-2-yl)bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B570320.png)
